molecular formula C15H12N4O2 B188981 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- CAS No. 115591-24-7

1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-

Cat. No. B188981
M. Wt: 280.28 g/mol
InChI Key: JXEWDROHALNZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have shown promising results in various biological activities.

Mechanism Of Action

The mechanism of action of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Biochemical And Physiological Effects

1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antioxidant activity and to scavenge free radicals. In terms of physiological effects, the compound has been shown to have anti-inflammatory activity and to reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-. One of the main areas of research is its potential as a therapeutic agent. Further studies are needed to explore its efficacy and safety in vivo. Another area of research is its potential as a diagnostic tool. The compound has been shown to have fluorescent properties, which may make it useful in imaging studies. Additionally, further studies are needed to explore the full range of biological activities of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- can be achieved through various methods. One of the most common methods is the Huisgen cycloaddition reaction of 4-nitrophenyl azide and 5-methyl-3-phenyl-1H-1,2,4-triazole. This reaction yields the desired product with high yield and purity. Other methods include the use of copper catalysis and microwave irradiation.

Scientific Research Applications

1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl- has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. The compound has been tested against a wide range of microorganisms and has shown significant inhibition of their growth. It has also been tested against various cancer cell lines and has shown promising results in inhibiting their proliferation.

properties

CAS RN

115591-24-7

Product Name

1H-1,2,4-Triazole, 5-methyl-1-(4-nitrophenyl)-3-phenyl-

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

5-methyl-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H12N4O2/c1-11-16-15(12-5-3-2-4-6-12)17-18(11)13-7-9-14(10-8-13)19(20)21/h2-10H,1H3

InChI Key

JXEWDROHALNZJK-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

solubility

5.7 [ug/mL]

Origin of Product

United States

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